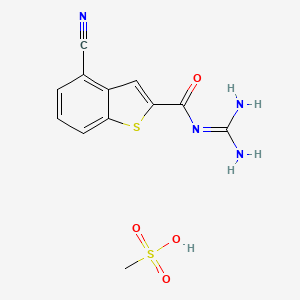
Epoxycytochalasin D, 19,20-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoxycytochalasin D, 19,20- is a member of the cytochalasin family, a group of fungal metabolites known for their diverse biological activities. This compound was initially isolated from the fungus Xylaria hypoxylon and has since been studied for its potent cytotoxic activity against various tumor cell lines . The molecular formula of Epoxycytochalasin D, 19,20- is C30H37NO7, and it is characterized by its unique epoxy group at the 19,20- position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epoxycytochalasin D, 19,20- involves several steps, including the isolation of the parent compound cytochalasin D from fungal sources. The epoxy group is introduced through a series of oxidation reactions. The stereochemistry of the compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, HMQC, HMBC, and NOESY .
Industrial Production Methods: Industrial production of Epoxycytochalasin D, 19,20- is primarily based on fermentation processes using fungal cultures. The fungus Xylaria hypoxylon is cultivated under controlled conditions to maximize the yield of the desired compound. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Epoxycytochalasin D, 19,20- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s epoxy group is particularly reactive and can be targeted in these reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving Epoxycytochalasin D, 19,20- include oxidizing agents such as Dess-Martin periodinane and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions of Epoxycytochalasin D, 19,20- include various oxidized and reduced derivatives. These derivatives often exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Epoxycytochalasin D, 19,20- has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study the reactivity of epoxy groups. In biology, it is known for its ability to disrupt the actin cytoskeleton, making it a valuable tool for studying cell morphology and division . In medicine, its potent cytotoxic activity against tumor cell lines has made it a candidate for anticancer drug development . Additionally, it has applications in the industry as a potential antifungal and antibacterial agent .
Mechanism of Action
The mechanism of action of Epoxycytochalasin D, 19,20- involves its interaction with the actin cytoskeleton. The compound binds to actin filaments, disrupting their polymerization and leading to changes in cell morphology and division . This disruption of the actin cytoskeleton is responsible for its cytotoxic effects on tumor cells . The compound also induces the accumulation of reactive oxygen species (ROS) within cells, contributing to its cytotoxicity .
Comparison with Similar Compounds
Epoxycytochalasin D, 19,20- is unique among cytochalasins due to its epoxy group at the 19,20- position. Similar compounds include cytochalasin D, cytochalasin C, and 19,20-epoxycytochalasin C . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, cytochalasin D lacks the epoxy group and has different cytotoxic properties . The presence of the epoxy group in Epoxycytochalasin D, 19,20- enhances its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C30H37NO7 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[(1R,2S,3S,5R,6R,8S,10Z,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9-/t15-,16+,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |
InChI Key |
WHJRAYUHVRYTTH-XGPNHLKASA-N |
Isomeric SMILES |
C[C@H]1C/C=C\[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B12349236.png)
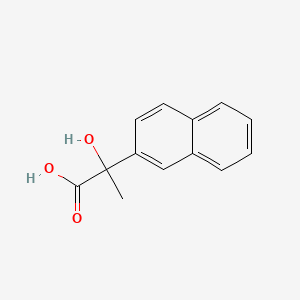
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12349256.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)
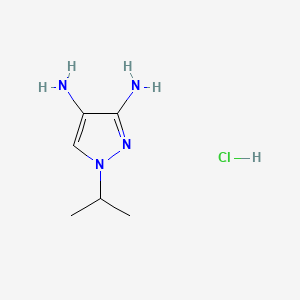

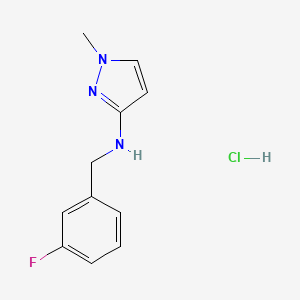

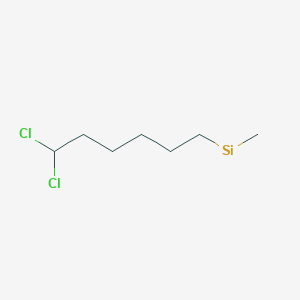
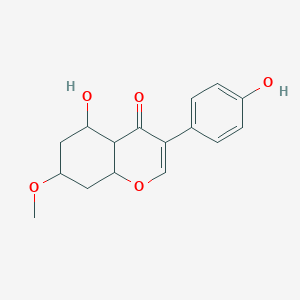
![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)

